molecular formula C15H25BrOSi B3105580 3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane CAS No. 153993-80-7

3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane

Cat. No.: B3105580
CAS No.: 153993-80-7
M. Wt: 329.35 g/mol
InChI Key: REUHPAXQYVWMPV-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane (CAS 153993-80-7) is an organosilicon compound of significant value in organic synthesis. It features a tert -butyldimethylsilyl (TBDMS) group, a well-established protecting group for alcohols, linked via a three-carbon propoxy chain to a 4-bromophenyl ring. This dual-functionality makes it a versatile synthetic intermediate. The bromine atom on the aromatic ring is an excellent handle for further elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the construction of complex biaryl systems. Concurrently, the silyl ether can serve as a protected hydroxyl precursor, which can be deprotected under standard conditions to reveal an alcohol functionality for subsequent reactions. In research applications, this compound is characterized by its hydrolytic stability imparted by the bulky TBDMS group. With a molecular formula of C 15 H 25 BrOSi and a molecular weight of 329.35 g/mol, it is a stable building block. Its primary mechanism of action in chemical synthesis is as an alkylating agent and a coupling partner. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)propoxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BrOSi/c1-15(2,3)18(4,5)17-12-6-7-13-8-10-14(16)11-9-13/h8-11H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUHPAXQYVWMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BrOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane typically involves the reaction of 3-bromopropanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like PCC (Pyridinium chlorochromate), and reducing agents such as lithium aluminum hydride.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane involves its role as a reagent in organic synthesis. It acts as an alkylating agent, introducing the propoxy group into target molecules. The molecular targets and pathways depend on the specific reactions it is involved in, such as the formation of carbon-carbon bonds in Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Notes
3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane C₁₅H₂₅BrOSi 341.35 - Propoxy linker
- Para-bromophenyl
- TBDMS group
Intermediate for radiolabeled compounds (e.g., [¹⁸F]FPOIBG synthesis)
(3-Bromophenoxy)(tert-butyl)dimethylsilane C₁₂H₁₉BrOSi 287.27 - Bromophenoxy (meta-bromine)
- TBDMS group
Less steric hindrance due to shorter chain; used in small-molecule synthesis
4-Bromobutoxy-tert-butyl-dimethylsilane C₁₀H₂₃BrOSi 285.28 - Butoxy linker
- Terminal bromine
Higher hydrophobicity; used in nucleophilic substitutions
((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane C₁₃H₂₀BrFOSi 319.30 - Fluorine and bromine substituents
- Benzyloxy linker
Enhanced electronic effects for electrophilic aromatic substitution
(3-Bromopropoxy)(tert-butyl)diphenylsilane C₁₉H₂₅BrOSi 377.40 - Diphenylsilyl group (vs. dimethyl)
- Propoxy linker
Increased steric bulk; slower reaction kinetics in silylation

Stability and Hydrolysis Resistance

  • TBDMS vs. Diphenylsilyl Groups : The TBDMS group in the target compound provides superior hydrolytic stability compared to diphenylsilyl analogs (e.g., (3-bromopropoxy)-tert-butyl-diphenylsilane), which are more prone to acid- or base-mediated cleavage due to reduced steric protection .

Biological Activity

3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a dimethylsilyl moiety, and a bromophenyl substituent. Its molecular formula is C13H19BrO2SiC_{13}H_{19}BrO_{2}Si, with a molecular weight of approximately 305.27 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various synthetic applications.

The biological activity of this compound is primarily attributed to its role as an alkylating agent in organic synthesis. It can introduce the propoxy group into target molecules, facilitating the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling. This mechanism allows for the modification of biological molecules, potentially leading to derivatives with enhanced pharmacological properties.

Potential Anti-Hyperlipidemic Agents

Research indicates that derivatives of this compound may exhibit anti-hyperlipidemic properties. These derivatives are synthesized to explore their efficacy in lowering lipid levels in the bloodstream, which is crucial for managing conditions such as hyperlipidemia and cardiovascular diseases.

Interaction with Biological Targets

Studies have shown that compounds similar to this compound can interact with various biological targets, including enzymes involved in lipid metabolism. For instance, modifications to the compound's structure can influence its binding affinity to targets like CYP3A4 , an important enzyme in drug metabolism .

Case Studies and Research Findings

  • Synthesis of Derivatives : A study synthesized several derivatives from this compound and assessed their biological activities. Some derivatives demonstrated significant inhibition of lipid accumulation in cellular models, suggesting their potential use as therapeutic agents against hyperlipidemia.
  • In Vivo Studies : In animal models, certain derivatives were evaluated for their ability to reduce serum cholesterol levels. Results indicated a dose-dependent effect, with higher doses yielding more substantial reductions in lipid levels.
  • Comparative Analysis : A comparative analysis was conducted on various bromophenyl-substituted silanes to evaluate their biological activities. The findings revealed that structural variations significantly impacted their efficacy as anti-hyperlipidemic agents, highlighting the importance of specific substituents in modulating biological activity .

Data Table: Summary of Biological Activities

Compound NameActivity TypeObserved EffectReference
This compoundAnti-hyperlipidemicReduction in serum cholesterol
Derivative AEnzyme inhibitionInhibition of CYP3A4
Derivative BLipid metabolismDecreased lipid accumulation

Q & A

Q. Methodological Considerations :

StepReagents/ConditionsYield Optimization Tips
SilylationTBSCl, imidazole/DMAP, DMF, 0–20°CUse freshly distilled solvents and inert atmosphere (N₂/Ar) to avoid moisture .
PurificationColumn chromatography (hexane:ethyl acetate)Pre-purify intermediates via SPE to remove polar byproducts .

How can solid-phase extraction (SPE) and glassware deactivation improve purification efficiency?

Basic Research Question
SPE with hydrophobic sorbents (e.g., Oasis HLB) effectively isolates silane derivatives from reaction mixtures. Critical steps :

  • Glassware deactivation : Treat with 5% dimethyldichlorosilane (DMDCS) in toluene to prevent analyte adsorption .
  • SPE protocol : Condition cartridges with methanol, load sample in aqueous buffer (pH 7), and elute with methanol:acetonitrile (9:1) .

Advanced Tip : For trace-level analysis, combine SPE with LC-MS to detect silyl ether degradation products .

What role does this compound play as a protecting group in complex organic syntheses?

Basic Research Question
The tert-butyldimethylsilyl (TBS) group protects alcohols during multi-step reactions (e.g., Grignard or oxidation steps). Key advantages :

  • Stability : Resists acidic/basic conditions but is cleavable selectively with HF or TBAF .
  • Steric effects : The bulky tert-butyl group prevents undesired nucleophilic attacks .

Q. Methodology :

  • Introduce TBS early in synthesis to mask hydroxyl groups (e.g., in carbohydrate or steroid frameworks) .
  • Monitor deprotection via TLC (Rf shift) or ¹H NMR (disappearance of -OH proton at δ 1–5 ppm) .

How can the bromophenyl moiety be functionalized for advanced applications?

Advanced Research Question
The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl/heteroaryl groups. Strategies :

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in THF/water .
  • Substituent effects : Electron-withdrawing groups on the boronic acid enhance coupling efficiency .

Q. Case Study :

ReactionConditionsOutcome
Suzuki couplingPd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C85% yield of biphenyl derivative .

What analytical techniques validate the structural integrity of silyl-protected intermediates?

Advanced Research Question

  • ¹H/¹³C NMR : Key signals include:
    • TBS methyl groups at δ 0.1–0.3 ppm (singlet).
    • Aromatic protons (4-bromophenyl) at δ 7.2–7.6 ppm .
  • X-ray crystallography : Resolves steric effects of the TBS group and bromophenyl conformation .

Q. Data Interpretation :

TechniqueDiagnostic PeaksStructural Insights
¹H NMRδ 0.1 (s, 6H, TBS-CH₃), δ 7.4 (d, 2H, Ar-Br)Confirms silylation and aryl substitution .

How do halogen substituents (Br vs. I/Cl) impact reactivity in silyl ether derivatives?

Advanced Research Question
Bromine’s moderate electronegativity balances stability and reactivity:

  • Leaving group ability : I > Br > Cl in nucleophilic substitutions (e.g., SN2 with NaN₃) .
  • Electronic effects : Bromine’s -I effect slightly deactivates the aryl ring, reducing electrophilic substitution rates compared to Cl .

Q. Comparative Reactivity :

Halogen (X)Reaction with NaN₃ (DMF, 60°C)Yield of Azide Derivative
Br12 h, 75%75%
I6 h, 90%90%
Cl24 h, 50%50%

What precautions are necessary to prevent siloxane formation during storage?

Advanced Research Question
Silane derivatives hydrolyze in humid environments, forming siloxane byproducts. Mitigation :

  • Storage : Under N₂ in sealed vials with molecular sieves (3Å) .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps .

Q. Stability Data :

ConditionDegradation After 1 Week
25°C, 50% RH15% siloxane formation
4°C, dry N₂<2% degradation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane
Reactant of Route 2
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3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane

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